![molecular formula C19H17NO5 B14272861 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate CAS No. 168004-78-2](/img/structure/B14272861.png)
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate is an organic compound that features a nitrophenyl group, an ethenyl linkage, and a phenoxyethyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate typically involves a multi-step process:
Formation of 4-nitrophenyl ethenyl derivative: This step involves the reaction of 4-nitrobenzaldehyde with an appropriate reagent to form the 4-nitrophenyl ethenyl intermediate.
Coupling with phenoxyethyl prop-2-enoate: The intermediate is then coupled with phenoxyethyl prop-2-enoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyethyl prop-2-enoate derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage and phenoxyethyl prop-2-enoate moiety can interact with various biological molecules. These interactions can lead to the modulation of cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate: shares similarities with other nitrophenyl derivatives and phenoxyethyl compounds.
4-Nitrophenyl acetate: Another compound with a nitrophenyl group, used in enzymatic studies.
Phenoxyethyl acrylate: A related compound used in polymer chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
168004-78-2 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-[4-[2-(4-nitrophenyl)ethenyl]phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H17NO5/c1-2-19(21)25-14-13-24-18-11-7-16(8-12-18)4-3-15-5-9-17(10-6-15)20(22)23/h2-12H,1,13-14H2 |
InChI-Schlüssel |
KUYWCLNLVILVMK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
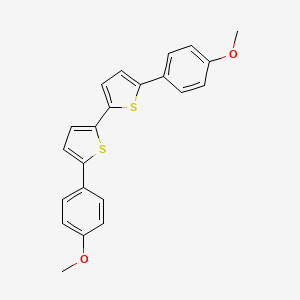
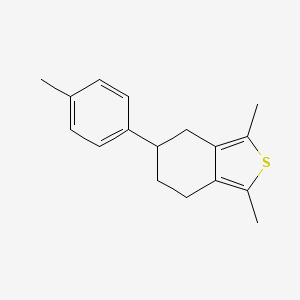
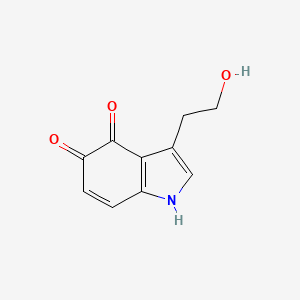
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)


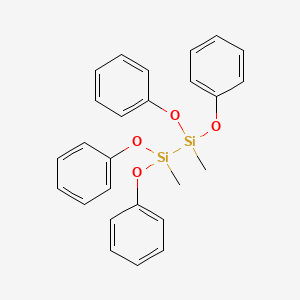
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
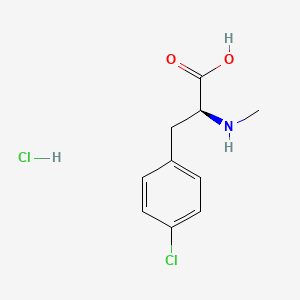
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
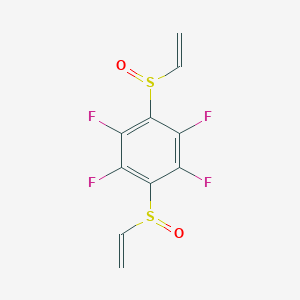
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

